BenchChemオンラインストアへようこそ!

(R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one

Chiral purity Enantiomeric excess Asymmetric synthesis

(R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one (CAS 2380942-71-0) is a single-enantiomer, heterocyclic methyl ketone (C₇H₁₂O₂, MW 128.17) bearing an acetyl group at the 3-position of a saturated six-membered oxane ring. It belongs to the class of chiral 3-acyl-tetrahydropyrans, a scaffold that features prominently in multiple clinical-stage drug discovery programs including Gilead's HCV NS3/4A protease inhibitors , CD38-targeted cancer immunotherapies , and sigma-1 receptor ligands for neuropathic pain.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Cat. No. B13340371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCOC1
InChIInChI=1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h7H,2-5H2,1H3/t7-/m1/s1
InChIKeyOYUIDNXVSDOHKE-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one (CAS 2380942-71-0): A Chiral 3-Acetyl-Tetrahydropyran Building Block for Enantioselective Drug Discovery


(R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one (CAS 2380942-71-0) is a single-enantiomer, heterocyclic methyl ketone (C₇H₁₂O₂, MW 128.17) bearing an acetyl group at the 3-position of a saturated six-membered oxane ring . It belongs to the class of chiral 3-acyl-tetrahydropyrans, a scaffold that features prominently in multiple clinical-stage drug discovery programs including Gilead's HCV NS3/4A protease inhibitors [1], CD38-targeted cancer immunotherapies [2], and sigma-1 receptor ligands for neuropathic pain [3]. This specific (R)-configured enantiomer is commercially supplied at 98% chiral purity by multiple vendors, distinguishing it critically from its racemic (CAS 1443981-45-0) and (S)-enantiomeric (CAS 2322582-76-1) counterparts .

Why Racemic or Regioisomeric Tetrahydropyran Ethanones Cannot Substitute for (R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one in Drug Discovery Programs


The tetrahydropyran-ethanone scaffold family exhibits profound structure-activity divergence based on both stereochemistry and acetyl-group positioning. Simply put, the racemic mixture (CAS 1443981-45-0) contains 50% of the (S)-enantiomer, which in sigma-1 receptor programs demonstrated a 2.5–3.3 fold eudismic ratio difference in affinity compared to the (R)-configured compounds [1]. Furthermore, the 2-position regioisomer (CAS 62737-48-8) places the acetyl group adjacent to the ring oxygen, creating an additional stereocenter and altering both conformational preferences and hydrogen-bonding capacity , while the 4-position regioisomer (CAS 137052-08-5) positions the acetyl group on the symmetry plane with measurably different density (1.024 vs. ~0.995 g/cm³) and boiling point (90–94°C at 15 mmHg vs. ~197°C at 760 mmHg predicted) . These differences mean that substituting any in-class analog directly into a validated synthetic route or biological assay will yield non-comparable results.

(R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Enantiomeric Purity: (R)-Enantiomer at 98% vs. Racemic Mixture at 95%

The (R)-enantiomer (CAS 2380942-71-0) is commercially available at 98% purity from Leyan , while the racemic mixture (CAS 1443981-45-0) is typically offered at 95% purity by multiple suppliers including Fluorochem and CymitQuimica . The (S)-enantiomer (CAS 2322582-76-1) is also catalogued at 98% at Leyan , but both single enantiomers command a 3-percentage-point purity advantage over the racemate baseline. For stereochemically critical applications such as chemoenzymatic synthesis or chiral HPLC method development, this purity gap is consequential.

Chiral purity Enantiomeric excess Asymmetric synthesis Procurement specification

Positional Isomerism: 3-Acetyl-THP vs. 4-Acetyl-THP—Measurable Physicochemical Differences

The 3-position acetyl-tetrahydropyran (CAS 1443981-45-0, racemate) has a predicted boiling point of 197.3 ± 33.0°C at 760 mmHg and a predicted density of 0.995 ± 0.06 g/cm³ , with a vendor-reported logP of ~0.68 . In contrast, the 4-position regioisomer (CAS 137052-08-5) exhibits a measured boiling point of 90–94°C at 15 mmHg and a measured density of 1.024 g/cm³ , along with a vendor-reported logP of 0.11 (Chemsrc) , indicating greater polarity. The 2-position regioisomer (CAS 62737-48-8) has a computed logP of 1.1445 (ChemScene) , reflecting increased lipophilicity due to intramolecular hydrogen bonding between the acetyl carbonyl and the adjacent ring oxygen.

Regioisomer comparison Physicochemical properties Boiling point Density

Biological Scaffold Privilege: The 3-Position Tetrahydropyran Moiety Is Explicitly Claimed in Multiple Drug Patents While 2- and 4-Position Analogs Are Absent

Patent landscaping reveals that the tetrahydro-2H-pyran-3-yl capping group is explicitly claimed in Gilead Sciences' antiviral compounds targeting hepatitis C virus (HCV) NS3/4A protease (WO-2014100500-A1), where it is listed alongside 2,6-dimethyltetrahydro-2H-pyran-4-yl and 4-methyltetrahydro-2H-pyran-4-yl as privileged capping motifs—but notably the unsubstituted 2- and 4-position acetyl analogs are absent from the claims [1]. Similarly, Ribon Therapeutics' CD38 inhibitor patent (US11535621B2) exemplifies (R)- and (S)-tetrahydro-2H-pyran-3-yl carboxamide derivatives with IC50 = 10 nM against human CD38 enzyme [2]. In the sigma-1 receptor field, enantiomerically pure 2,6-disubstituted tetrahydropyrans derived from (R)-configured alcohol precursors achieved Ki(σ1) = 0.95 nM and 67% in vivo analgesic activity in a mouse capsaicin model of neuropathic pain [3].

Patent analysis Scaffold privilege Drug discovery HCV CD38 Sigma receptor

Enantioselective Synthesis Prerequisite: The (R)-Configured Tetrahydropyran Alcohol Is a Key Chemoenzymatic Intermediate for Sigma-1 Receptor Ligands

In the chemoenzymatic synthesis of sigma-1 receptor ligands reported by Kopp et al. (Eur J Med Chem, 2021), the key step involved a lipase-catalyzed enantioselective acetylation of the alcohol (R)-5, which led to enantiomerically pure tetrahydropyran test compounds 3a–g [1]. This (R)-alcohol intermediate shares the identical tetrahydropyran-3-yl scaffold and absolute configuration with the target compound (R)-1-(tetrahydro-2H-pyran-3-yl)ethan-1-one, which can serve as a direct precursor or be reduced to the corresponding (R)-alcohol for analogous chemoenzymatic applications. The resulting enantiomerically pure 2,6-disubstituted tetrahydropyrans demonstrated superior hydrolytic stability relative to 1,3-dioxane analogs and improved polarity relative to cyclohexane analogs, with molecular dynamics simulations confirming a conserved binding pose at the σ1 receptor involving ionic interaction with Glu172 and π-cation interaction with Phe107 [1].

Chemoenzymatic synthesis Lipase resolution Sigma-1 receptor Enantiomeric excess

Procurement-Driven Application Scenarios for (R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one: Where This Building Block Delivers Differentiated Value


Chiral Building Block for Sigma-1 Receptor Ligand Synthesis in Neuropathic Pain and Oncology Programs

The (R)-configured tetrahydropyran-3-yl scaffold maps directly onto the chemoenzymatic synthetic route described by Kopp et al. (Eur J Med Chem, 2021), where lipase-catalyzed enantioselective acetylation of the corresponding (R)-alcohol yields enantiomerically pure 2,6-disubstituted tetrahydropyrans with Ki(σ1) values as low as 0.95 nM and 67% in vivo analgesic efficacy [1]. Use of the pre-resolved (R)-ketone building block eliminates the kinetic resolution step, reduces process mass intensity, and ensures enantiomeric homogeneity in the final drug candidate. This scenario is directly relevant for medicinal chemistry teams pursuing sigma-1 receptor antagonists for neuropathic pain or androgen-negative prostate cancer (DU145 cell line).

Synthesis of CD38 Inhibitor Candidates for Cancer Immunotherapy

Patent US11535621B2 (Ribon Therapeutics) exemplifies tetrahydro-2H-pyran-3-yl carboxamide derivatives as potent CD38 inhibitors with IC50 = 10 nM in enzymatic assays [2]. The (R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one building block provides direct access to the chiral amine intermediate required for carboxamide coupling, enabling structure-activity relationship (SAR) exploration around the tetrahydropyran capping group. Procuring the enantiomerically pure (R)-ketone ensures that the final CD38 inhibitor candidate is a single, well-defined stereoisomer suitable for preclinical development.

Scalable Synthesis of HCV NS3/4A Protease Inhibitors Incorporating the Privileged 3-Position Tetrahydropyran Capping Motif

Gilead Sciences' antiviral patent WO-2014100500-A1 explicitly claims compounds bearing tetrahydro-2H-pyran-3-yl capping groups for the treatment of hepatitis C [3]. The (R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one building block serves as a versatile precursor for introducing this privileged capping motif via reductive amination, Grignard addition, or aldol condensation chemistry. For process chemistry groups scaling up HCV protease inhibitor synthesis, the availability of this building block at 98% purity from multiple suppliers (Leyan, MolCore, and others) supports batch-to-batch consistency and regulatory starting material qualification.

Chiral HPLC Method Development and Enantiomeric Excess Determination of Tetrahydropyran-Containing Drug Substances

The (R)-enantiomer (CAS 2380942-71-0) and its (S)-counterpart (CAS 2322582-76-1) are both commercially available at 98% purity , making them ideal reference standards for developing chiral HPLC or SFC methods to determine enantiomeric excess in tetrahydropyran-containing active pharmaceutical ingredients (APIs). The 3-percentage-point purity advantage of the single enantiomers over the racemic mixture (95%) provides a cleaner baseline for method validation, and the distinct CAS numbers ensure unambiguous regulatory documentation in analytical method submissions.

Quote Request

Request a Quote for (R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.